![molecular formula C37H30N2O3P2 B14341551 N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea CAS No. 92269-75-5](/img/structure/B14341551.png)
N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea is an organophosphorus compound characterized by the presence of two diphenylphosphoryl groups attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or chromatography techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar structural features but different reactivity and applications.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand used in inorganic and organometallic chemistry.
Uniqueness
N,N’-Bis[2-(diphenylphosphoryl)phenyl]urea is unique due to its dual phosphoryl groups attached to a urea moiety, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
92269-75-5 |
|---|---|
Molecular Formula |
C37H30N2O3P2 |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
1,3-bis(2-diphenylphosphorylphenyl)urea |
InChI |
InChI=1S/C37H30N2O3P2/c40-37(38-33-25-13-15-27-35(33)43(41,29-17-5-1-6-18-29)30-19-7-2-8-20-30)39-34-26-14-16-28-36(34)44(42,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H,(H2,38,39,40) |
InChI Key |
PYGDNZUILASRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
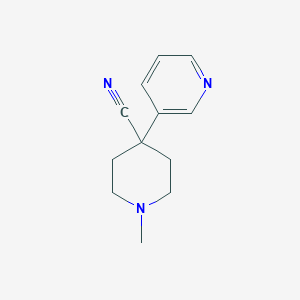

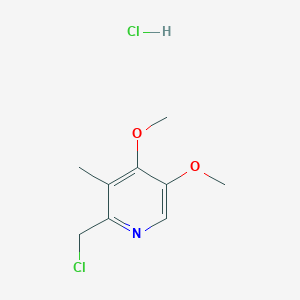
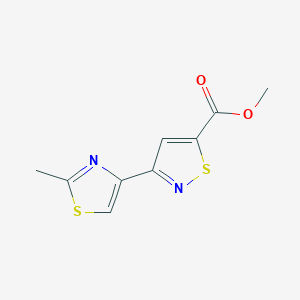
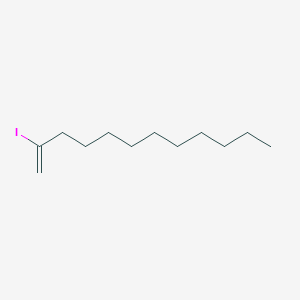

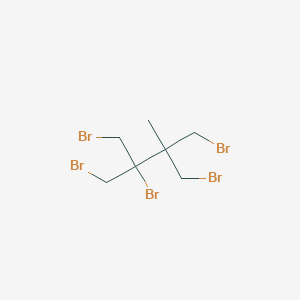
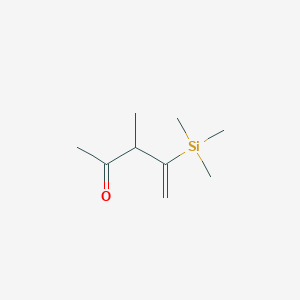
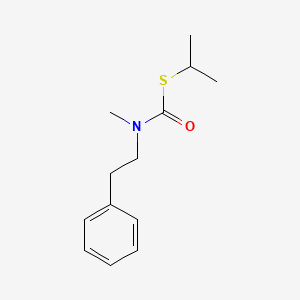
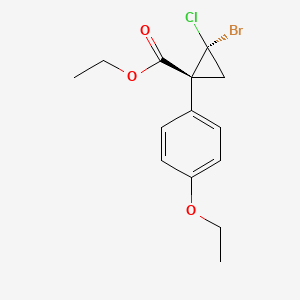
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
